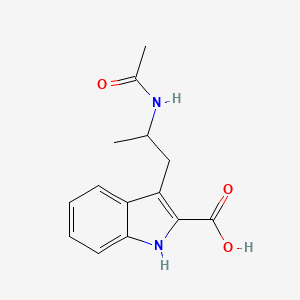

3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid

Description

3-(2-Acetamidopropyl)-1H-indole-2-carboxylic acid is a synthetic indole derivative characterized by a propyl side chain at the 3-position of the indole core, modified with an acetamide (-NHCOCH₃) group at the second carbon of the chain. The indole-2-carboxylic acid scaffold is widely studied in medicinal chemistry due to its versatility in binding to biological targets, such as enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. This compound’s acetamidopropyl substituent may enhance solubility and bioavailability compared to bulkier or more lipophilic analogs, making it a candidate for drug discovery, particularly in oncology and infectious diseases .

Properties

IUPAC Name |

3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-8(15-9(2)17)7-11-10-5-3-4-6-12(10)16-13(11)14(18)19/h3-6,8,16H,7H2,1-2H3,(H,15,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCOKHKWSBDTOOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(NC2=CC=CC=C21)C(=O)O)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of the Acetamidopropyl Group: The acetamidopropyl group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group on the indole ring is replaced by the acetamidopropyl moiety.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Functional Group Analysis

The compound contains three key functional groups:

-

Carboxylic Acid Group (C2) : Positioned on the indole core, this group is reactive in esterification, amide formation, and nucleophilic substitutions .

-

Acetamido Group (C3) : The 2-acetamidopropyl substituent introduces amide reactivity, including hydrolysis and alkylation .

-

Indole Core : The aromatic heterocycle exhibits position-dependent reactivity, particularly at C3 (already substituted in this compound) and C5/C6 .

2.1. Carboxylic Acid Group Reactions

2.2. Acetamido Group Reactions

The acetamido group (CH₂CH₂NHCOCH₃) can undergo:

-

Hydrolysis : Acidic/basic conditions → Amine (CH₂CH₂NH₂) + Acetic Acid .

-

Alkylation : Reaction with alkyl halides → N-alkylated derivatives .

2.3. Indole Core Reactions

Despite substitution at C3, the indole ring may still undergo:

-

Electrophilic Substitution : Primarily at C5/C6 under acidic conditions .

-

Oxidation : Susceptible to oxidation (e.g., NBS) → Oxindole derivatives .

-

Cycloadditions : Intramolecular Diels-Alder or [2+2] reactions, though yields may vary .

Structural Modifications and Biological Implications

Substitutions at C3 and C6 of indole-2-carboxylic acids are critical for optimizing biological activity:

-

C3 Substitutions : Enhance hydrophobic interactions with target proteins (e.g., integrase) .

-

C6 Substitutions : Halogenated phenyl groups improve inhibitory effects .

-

Amide Groups : Confer stability and target binding via hydrogen bonding .

Research Findings and Trends

Scientific Research Applications

Antiviral Applications

Indole-2-carboxylic acid derivatives have shown promise as HIV-1 integrase strand transfer inhibitors. These compounds effectively chelate the Mg²⁺ ions within the active site of integrase, disrupting the viral replication process. For example, compound 3 and its optimized derivative 20a have demonstrated significant inhibitory effects against HIV-1 integrase, with IC₅₀ values as low as 0.13 μM .

Anticancer Applications

Some indole-2-carboxylic acid derivatives have been designed to target specific proteins involved in cancer, such as the 14-3-3η protein in liver cancer. These compounds have shown inhibitory activities against various human liver cancer cell lines .

Neuroprotective Applications

While not directly related to indole-2-carboxylic acid, other indole derivatives like indole-3-propionic acid have demonstrated neuroprotective and antioxidant properties, making them potential candidates for treating neurodegenerative disorders .

Potential Applications of 3-(2-acetamidopropyl)-1H-indole-2-carboxylic Acid

Given the structural similarity to other indole-2-carboxylic acid derivatives, This compound might also exhibit biological activities relevant to antiviral or anticancer applications. However, specific research on this compound is lacking, and further studies are needed to explore its potential uses.

Future Research Directions

- Biological Activity Screening : Conduct comprehensive screenings to evaluate the antiviral, anticancer, or neuroprotective properties of This compound .

- Structural Optimization : Perform structural modifications to enhance the biological activity of the compound, similar to optimizations done on other indole-2-carboxylic acid derivatives.

- Toxicity and Pharmacokinetics Studies : Assess the compound's safety profile and pharmacokinetic properties to determine its suitability for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core structure allows the compound to bind to these targets, modulating their activity and triggering downstream signaling pathways. The acetamidopropyl group and carboxylic acid functional group further enhance its binding affinity and specificity.

Comparison with Similar Compounds

The structural and functional properties of 3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid can be contextualized by comparing it to analogous indole-2-carboxylic acid derivatives. Below is a detailed analysis:

Structural Modifications and Substituent Effects

Key Observations :

- Substituent Flexibility: The acetamidopropyl group introduces a polar, hydrogen-bond-capable side chain, contrasting with the phenoxypropyl (lipophilic) or thiazole-based (heterocyclic) substituents in analogs. This may improve aqueous solubility and reduce off-target binding compared to phenoxy analogs like compound 27 .

- Biological Activity: The phenoxypropyl derivative in exhibits potent Mcl-1 inhibition (Ki = 55 nM), suggesting that 3-position substituents significantly influence binding to anti-apoptotic proteins. The acetamidopropyl group’s amide could mimic interactions of phenoxy ethers while offering metabolic stability .

- Synthetic Accessibility: The target compound likely follows alkylation or coupling protocols similar to those in (e.g., reaction of indole-2-carboxylic acid with bromoacetamidopropane). In contrast, thiazole hybrids (e.g., 2a-2c) require multi-step Knoevenagel condensations .

Pharmacological and Physicochemical Properties

| Property | This compound | 6-Chloro-3-[3-(4-chloro-3,5-dimethylphenoxy)propyl]-1H-indole-2-carboxylic acid | 3-(3-Phenoxypropyl)-1H-indole-2-carboxylic acid |

|---|---|---|---|

| LogP (Predicted) | ~1.2 (moderate polarity) | ~3.5 (high lipophilicity) | ~2.8 |

| Hydrogen Bond Donors | 2 (amide NH, indole NH) | 1 (indole NH) | 1 (indole NH) |

| Solubility | High (amide enhances water solubility) | Low (phenoxy group increases hydrophobicity) | Moderate |

| Target Affinity | Not reported (hypothetical Mcl-1 binding) | Mcl-1 (Ki = 55 nM) | Fragment-based screening hit |

Analysis :

- This aligns with trends in drug design favoring moderate LogP values for oral bioavailability .

- The additional hydrogen bond donor (amide NH) may enhance target engagement compared to ether-linked analogs, though this requires experimental validation.

Biological Activity

3-(2-Acetamidopropyl)-1H-indole-2-carboxylic acid is a derivative of indole-2-carboxylic acid, a compound that has garnered attention in various biological studies due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting specific biological pathways, and its potential as a therapeutic agent.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16N2O3

- Molecular Weight : 248.28 g/mol

This compound features an indole core, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Inhibition of HIV-1 Integrase : Similar to other indole-2-carboxylic acid derivatives, this compound has shown potential in inhibiting HIV-1 integrase, an enzyme critical for viral replication. Binding studies suggest that the indole core chelates with Mg²⁺ ions in the active site of the integrase, disrupting its function and thereby inhibiting viral replication .

- NMDA Receptor Modulation : Indole derivatives have been shown to influence NMDA receptor activity. For instance, indole-2-carboxylic acid acts as a competitive antagonist at glycine sites on NMDA receptors, which may have implications for neuroprotective strategies in conditions like stroke and epilepsy .

Biological Activity Data

The following table summarizes key findings from studies evaluating the biological activity of this compound and related compounds:

Case Study 1: Antiviral Activity

In a study focusing on the antiviral properties of indole derivatives, this compound was evaluated alongside other derivatives for their ability to inhibit HIV-1 integrase. The compound demonstrated a remarkable IC50 value of 0.13 μM, indicating strong potential as an antiviral agent. Structural modifications were also explored to enhance its efficacy further .

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of indole derivatives on NMDA receptor modulation. The results indicated that this compound effectively blocked glycine-induced potentiation of NMDA responses. This suggests a possible therapeutic role in preventing excitotoxicity associated with neurological disorders .

Q & A

Basic Research Questions

Q. What established synthetic routes are available for 3-(2-acetamidopropyl)-1H-indole-2-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving:

- Knoevenagel Condensation : Reacting 3-formyl-1H-indole-2-carboxylic acid derivatives with acetamidoalkyl moieties in acetic acid with sodium acetate as a catalyst. Reflux conditions (3–5 hours) and subsequent recrystallization from DMF/acetic acid mixtures are critical for purity .

- Cyclocondensation : For hybrid molecules, one-pot three-component reactions using thioureas, chloroacetic acid, and oxo compounds in acetic acid have been employed. This method reduces reaction time and reagent usage .

Q. How can the structural identity of this compound be confirmed?

- Methodological Answer : Use a combination of:

- Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., acetamidopropyl group at C3 of the indole ring).

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ ion).

- X-ray Crystallography : For unambiguous confirmation, refine single-crystal data using SHELXL (part of the SHELX suite). SHELXL is robust for small-molecule refinement, even with twinned or high-resolution data .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in cyclocondensation steps?

- Methodological Answer :

- Catalyst Screening : Test alternatives to sodium acetate (e.g., pyridine derivatives) to enhance reaction efficiency.

- Solvent Effects : Replace acetic acid with mixed solvents (e.g., acetic acid/toluene) to reduce side reactions.

- Reaction Time : Monitor intermediates via TLC or HPLC to identify optimal termination points. Evidence shows reflux durations of 2.5–5 hours are common, but shorter times may prevent decomposition .

Q. How can discrepancies between computational pharmacophore models and experimental bioactivity data be resolved?

- Methodological Answer :

- Pharmacophore Refinement : Rebuild models using protein-ligand interaction data (e.g., binding sites from crystallography or docking simulations). Compare with the compound’s 3D structure to identify mismatched features.

- Validation Metrics : Calculate Pharmacophore-Fit Scores to quantify alignment between the compound and target binding sites. Scores <50 suggest poor alignment, requiring structural modification .

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer :

- Crystallization Optimization : Screen solvent systems (e.g., DMF/water, ethanol/ethyl acetate) to grow high-quality crystals.

- Data Handling : Use SHELXD for structure solution and SHELXL for refinement. For twinned data, apply the TWIN/BASF commands in SHELXL to improve R-factors .

Data Contradiction Analysis

Q. How to interpret conflicting NMR and mass spectrometry data for derivatives of this compound?

- Methodological Answer :

- Artifact Identification : Check for residual solvents (e.g., acetic acid in NMR spectra) or adducts (e.g., sodium in MS).

- Isotopic Purity : For deuterated analogs, confirm isotopic incorporation via isotopic shift analysis in NMR .

- Multi-Technique Cross-Validation : Combine LC-MS, 2D NMR (COSY, HSQC), and IR to resolve ambiguities. For example, a missing proton signal in ¹H NMR may correlate with exchangeable protons (e.g., NH in acetamido groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.